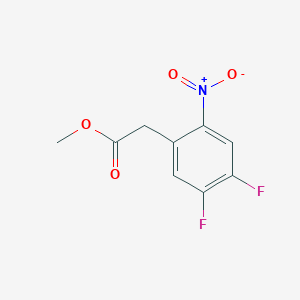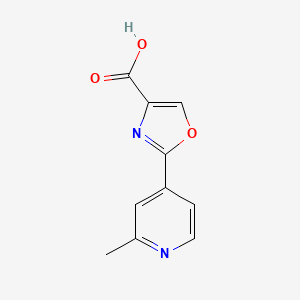![molecular formula C11H9ClFNO2 B1404123 [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-72-8](/img/structure/B1404123.png)
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
描述
“[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is an organic compound. It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including nitration, reduction, acetylation, ring closure, methylation, etc . The synthesis can also involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is likely to be complex due to the presence of multiple functional groups. The compound contains a phenyl group, a fluorine atom, a chlorine atom, and an isoxazole ring .Chemical Reactions Analysis
The compound, being an organic molecule, can undergo a variety of chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The exact reactions would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact molecular structure. Phenylboronic acids, which are structurally similar, are generally stable and easy to handle . They are white powders and are soluble in most polar organic solvents .科学研究应用
Chemical Synthesis and Catalysis
- Methanol, a key component in the structure of interest, has been utilized as both a hydrogen source and a C1 synthon in chemical synthesis, showing its versatility in organic synthesis. A study demonstrated the use of methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its potential in pharmaceutical synthesis (Sarki et al., 2021).
Structural Analysis and Material Science
- Investigations into the structural properties of compounds related to our molecule of interest, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, have provided insights into the impact of small molecular changes on intermolecular interactions and crystalline structures. This has implications for the development of new materials and pharmaceutical compounds (Rajalakshmi et al., 2012).
Pharmaceutical Intermediates
- The utility of similar isoxazole derivatives in the synthesis of pharmaceutical agents was demonstrated through the production of intermediates like 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These findings are relevant for developing new drug molecules and improving existing pharmaceutical synthesis processes (Potkin et al., 2015).
Advanced Materials
- Research on the photolysis of related compounds, such as phenyldisic acids, demonstrated unique product formation from different tautomers, providing valuable insights for the development of photo-responsive materials and advanced chemical sensors (Prager & Smith, 1994).
Environmental and Safety Applications
- The synthesis of multi-substituted arenes, including derivatives similar to our compound of interest, has implications for environmental safety. These compounds can be synthesized using less hazardous conditions and have potential applications in decontamination processes, such as the removal of toxic byproducts from chemical reactions (Sun et al., 2014).
安全和危害
The safety and hazards associated with “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact composition and concentration. Similar compounds, such as phenylboronic acids, are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may be toxic if inhaled .
未来方向
The future directions for the study and application of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also involve the development of safer and more efficient methods for its synthesis and handling .
属性
IUPAC Name |
[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDIWRHRJAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

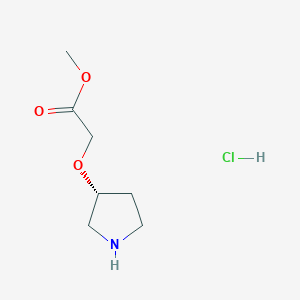
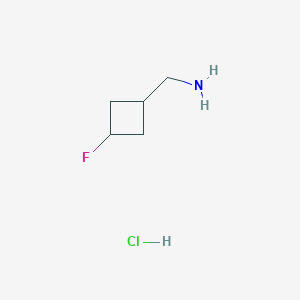
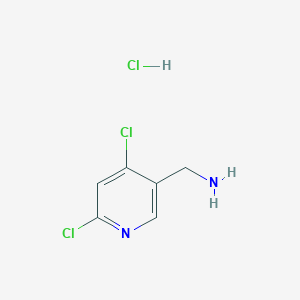
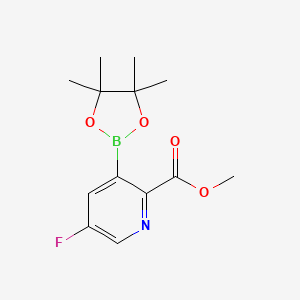
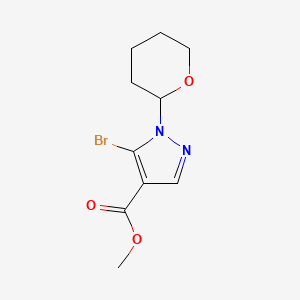
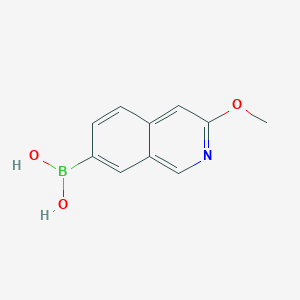
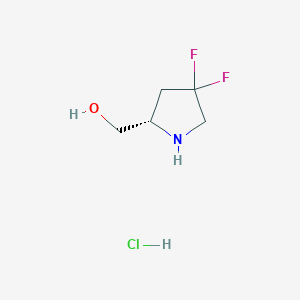
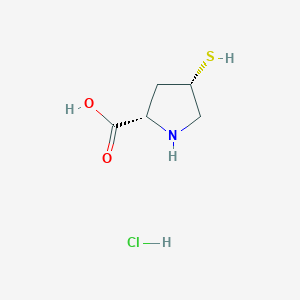
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
